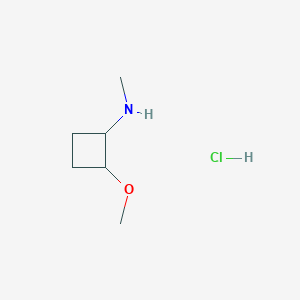

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTIRTUGQVRYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC1OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methoxyamine to form the corresponding oxime, followed by reduction to the amine. The final step involves methylation of the amine and conversion to the hydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and methylation agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically obtained by reacting the free base with hydrochloric acid in an appropriate solvent, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its cyclobutane structure allows for the development of complex cyclic compounds through various chemical reactions, including:

- Substitution Reactions : Introduction of different functional groups to create derivatives.

- Oxidation and Reduction Reactions : Conversion to N-oxides or secondary amines, facilitating further synthetic pathways.

| Reaction Type | Description | Yield Example |

|---|---|---|

| Substitution | Functional group introduction | Variable |

| Oxidation | Formation of N-oxides | Up to 76% |

| Reduction | Production of secondary amines | Variable |

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme functions and influencing cellular processes. It is studied for its interactions with specific molecular targets, such as enzymes and receptors, which may lead to significant pharmacological effects .

Potential Biological Applications:

- Enzyme modulation

- Cellular signaling pathways

- Pharmaceutical intermediates

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate, particularly in the development of drugs targeting various conditions. Notably, it has been identified as a potential inhibitor of MCL-1, a protein associated with cancer cell survival. Inhibiting MCL-1 can promote apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of this compound in synthesizing bioactive compounds through catalytic asymmetric transformations. The research highlighted its role in producing chiral molecules with high enantiomeric excess, essential for developing pharmaceuticals with specific biological activities .

Case Study 2: MCL-1 Inhibition

In a recent investigation, researchers evaluated the efficacy of aminocyclobutane derivatives, including this compound, as MCL-1 inhibitors. The results indicated that these compounds could significantly reduce the viability of cancer cells overexpressing MCL-1, suggesting their potential in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the nitrogen atom can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Key Features :

- Stereochemistry : The trans isomer (rac-(1R,2R)-configuration) is documented, which may influence its physicochemical and biological properties compared to cis isomers .

Comparison with Structural Analogs

3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 157.20 g/mol (free base); hydrochloride salt increases molecular weight.

- Key Differences: Substituent: Ethoxy (-OCH₂CH₃) at position 3 vs. methoxy at position 2 in the target compound. The positional isomerism may also affect ring strain and reactivity .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 187.65 g/mol

- Key Differences :

- Functional Group : Carboxylate ester (-COOCH₃) replaces the methoxy group.

- Reactivity : The ester group is prone to hydrolysis under acidic/basic conditions, offering a site for further derivatization. This contrasts with the methoxy group’s stability in the target compound.

- NMR Data : 1H-NMR (DMSO-D6) δ 9.10 (broad singlet, NH₃⁺), indicating protonation of the amine in the hydrochloride salt .

2-Methyl-2-phenylcyclobutan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.71 g/mol

- Key Differences: Substituent: Phenyl group at position 2 introduces aromaticity, enhancing π-π stacking interactions in drug-receptor binding.

N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₁₉N·HCl

- Molecular Weight : 237.76 g/mol

- Key Differences: Substituents: Cyclopropyl and 2-methylphenyl groups add steric bulk, which may hinder rotational freedom and reduce metabolic degradation. Applications: Used in non-pharmaceutical research (e.g., agrochemicals) due to its complex substitution pattern .

Comparative Data Table

Biological Activity

2-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique cyclobutane structure combined with a methoxy group and a methylamine moiety. Its chemical formula is . This compound has garnered attention for its potential biological activities, particularly in cellular signaling and pharmacological applications.

The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for various laboratory applications. The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways by modulating enzyme activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Stimulation of cAMP Production : The compound has been shown to stimulate the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. This suggests potential roles in regulating physiological processes such as metabolism and cell proliferation.

- Calcium Ion Mobilization : It also influences calcium ion (Ca²⁺) levels within cells, further implicating its role in cellular signaling mechanisms.

- Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter systems, indicating possible implications in neuropharmacology.

The interaction of this compound with specific molecular targets leads to various physiological effects. The methoxy and methyl groups on the nitrogen atom can significantly influence its binding affinity and specificity, allowing it to modulate key biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylcyclobutanamine hydrochloride | Simple amine structure | Lacks the methoxy group; simpler reactivity |

| N-Methylcyclohexanamine | Cyclohexane ring instead of cyclobutane | Larger ring structure; different sterics |

| 2-Ethoxy-N-methylcyclobutan-1-amine | Ethoxy instead of methoxy | Alters solubility and reactivity |

The unique cyclobutane framework combined with the methoxy group may provide distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cell Signaling Studies : Research has demonstrated that this compound can alter levels of second messengers like cAMP and Ca²⁺, which are vital for various cellular functions. These findings suggest potential therapeutic applications in conditions where these signaling pathways are disrupted.

- Pharmacological Potential : Investigations into its pharmacological properties indicate that it may serve as a lead compound for developing new drugs targeting neurological disorders due to its interaction with neurotransmitter systems.

- Metabolomic Analysis : A study involving metabolomic profiling has shown that exposure to this compound affects metabolic pathways associated with cell proliferation and oxidative stress, highlighting its potential role in cancer research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-N-methylcyclobutan-1-amine hydrochloride, and how are key intermediates characterized?

- Methodology :

- Route 1 : Cyclobutanone derivatives (e.g., 3,3-difluorocyclobutanone) can be condensed with methoxymethylamine to form imine intermediates, followed by reduction with sodium borohydride to yield the amine. The final hydrochloride salt is obtained via reaction with HCl .

- Route 2 : Substituted cyclopropane precursors (e.g., 2-phenylcyclopropylmethylamines) are synthesized via palladium-catalyzed cross-coupling or cyclopropanation reactions. Intermediates are purified using column chromatography and characterized via -NMR and -NMR to confirm regioselectivity and purity .

- Key Data :

| Intermediate | -NMR (δ ppm) | -NMR (δ ppm) | HRMS (m/z) |

|---|---|---|---|

| Imine | 3.89–3.86 (m, 1H) | 52.1 (CHO) | 215.7 |

| Amine-HCl | 9.00 (brs, 1H) | 137.6 (C-Cl) | 158.07 |

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : -NMR detects proton environments (e.g., methoxy groups at δ 3.3–3.5 ppm, cyclobutane protons as multiplet peaks). -NMR identifies carbons, such as the cyclobutane ring (δ 25–35 ppm) and methoxy carbons (δ 50–55 ppm) .

- HRMS : Validates molecular weight (e.g., calculated vs. experimental m/z for CHClNO: 158.07 vs. 158.05) .

- Discrepancy Resolution : If NMR peaks overlap (e.g., cyclobutane protons), use 2D-COSY or HSQC to assign signals. For HRMS deviations (±0.02 Da), recheck ionization conditions or sample purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cyclopropanation reactions?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states. For cyclopropanation, THF increases yield by 15% compared to DCM .

- Catalyst Tuning : Use Pd(OAc) with bulky ligands (e.g., XPhos) to enhance stereocontrol. Monitor reaction progress via TLC at 30-minute intervals.

- Temperature : Reactions at –20°C reduce side products (e.g., ring-opening byproducts) but may slow kinetics. Balance with microwave-assisted heating (50°C, 30 min) .

Q. How should researchers address contradictions in biological activity data for structurally similar cyclobutane derivatives?

- Methodology :

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidation products from methoxy groups) that may interfere with receptor binding assays .

- Functional Selectivity Assays : Compare binding affinity (K) at serotonin receptors (e.g., 5-HT) using radioligand displacement. For example, a 10-fold difference in K between enantiomers may explain discrepancies .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with 5-HT homology models) to identify steric clashes caused by cyclobutane ring conformation .

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 respirators if handling powders to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl release .

- Storage : Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. Monitor for discoloration (indicative of degradation) .

Q. What advanced applications does this compound have in studying neurotransmitter receptor selectivity?

- Methodology :

- Receptor Profiling : Use competitive binding assays (e.g., -ketanserin for 5-HT receptors) to determine subtype selectivity (5-HT vs. 5-HT).

- Functional Assays : Measure intracellular calcium flux (FLIPR) or cAMP inhibition to assess inverse agonism vs. partial agonism .

- In Vivo Correlation : Administer the compound in rodent models (e.g., head-twitch response for 5-HT activation) and cross-validate with ex vivo receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.